Pharmacokinetic and Metabolic Stability Advantage of BT2 Over (S)-CPP
In direct head-to-head comparison from the same study, BT2 demonstrates significantly superior pharmacokinetics and metabolic stability relative to the prototypical allosteric BDK inhibitor (S)-α-chlorophenylpropionate ((S)-CPP) [1].
| Evidence Dimension | Terminal half-life (T½) |
|---|---|
| Target Compound Data | 730 minutes |
| Comparator Or Baseline | (S)-CPP (data not numerically specified but characterized as inferior) |
| Quantified Difference | BT2 T½ = 730 min; BT2 shows no degradation in 240 min metabolic stability assay |
| Conditions | Pharmacokinetic study and metabolic stability assay (240 min incubation) |
Why This Matters
Extended terminal half-life and metabolic stability support once-daily or less frequent dosing in chronic in vivo studies, reducing handling variability and improving experimental reproducibility relative to less stable alternatives.
- [1] Tso, S. C., Gui, W. J., Wu, C. Y., Chuang, J. L., Qi, X., Skvorak, K. J., ... & Chuang, D. T. (2014). Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. Journal of Biological Chemistry, 289(30), 20583-20595. View Source
